molecular formula C18H13F3O3 B5816827 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B5816827
M. Wt: 334.3 g/mol
InChI Key: YFFKEWNUDGMQSR-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a benzyloxy group, a methyl group, and a trifluoromethyl group attached to the chromenone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, benzyl bromide, and trifluoromethyl iodide.

    Benzylation: The first step involves the benzylation of 4-hydroxycoumarin using benzyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the benzyloxy group at the 7-position of the coumarin ring.

    Methylation: The next step is the methylation of the 8-position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 4-position using trifluoromethyl iodide and a suitable catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromenone core.

    Substitution: Various substituted coumarin derivatives depending on the reagents used.

Scientific Research Applications

7-(Benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxy-4-(trifluoromethyl)coumarin: Similar in structure but lacks the methyl group at the 8-position.

    7-Ethoxy-4-(trifluoromethyl)coumarin: Similar but has an ethoxy group instead of a benzyloxy group.

    7-Hydroxy-4-(trifluoromethyl)coumarin: Similar but has a hydroxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy, methyl, and trifluoromethyl groups in 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one imparts unique chemical and physical properties, such as enhanced fluorescence and specific enzyme interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

8-methyl-7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O3/c1-11-15(23-10-12-5-3-2-4-6-12)8-7-13-14(18(19,20)21)9-16(22)24-17(11)13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKEWNUDGMQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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